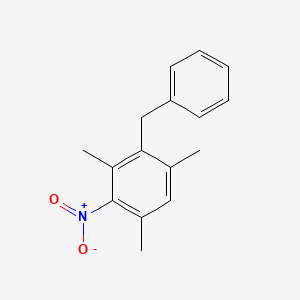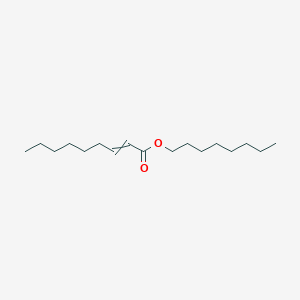
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of azido groups and the formation of the acridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
Scientific Research Applications
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The azido groups can undergo photolysis to generate reactive intermediates, which can then interact with biological molecules, leading to various effects. The acridine moiety may intercalate with DNA, disrupting its function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)acetamide
- N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)benzenesulfonamide
- N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)ethanesulfonamide
Uniqueness
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide stands out due to its specific combination of azido groups and acridine moiety, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
110004-96-1 |
|---|---|
Molecular Formula |
C20H15N9O2S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[4-[(2,6-diazidoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H15N9O2S/c1-32(30,31)27-13-4-2-12(3-5-13)23-20-16-8-6-15(26-29-22)11-19(16)24-18-9-7-14(25-28-21)10-17(18)20/h2-11,27H,1H3,(H,23,24) |
InChI Key |
KTBMNVXAXVLZKK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)



![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)




![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
